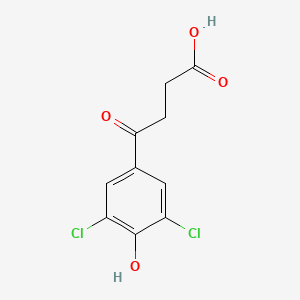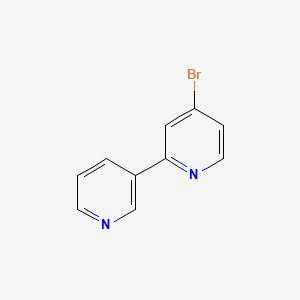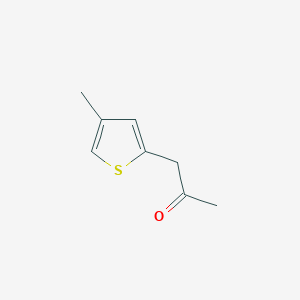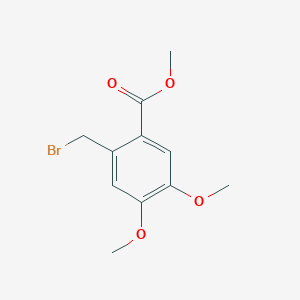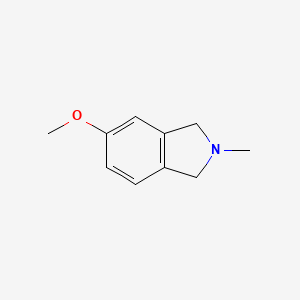![molecular formula C16H18ClNO2 B3275815 (S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate hydrochloride CAS No. 63024-30-6](/img/structure/B3275815.png)
(S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate hydrochloride
Vue d'ensemble
Description
“(S)-Methyl 3-([1,1’-biphenyl]-4-yl)-2-aminopropanoate hydrochloride” is a complex organic compound. It contains a biphenyl group, which is two benzene rings connected by a single bond . The compound also contains an amine group (NH2) and a methyl ester group (COOCH3) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through coupling reactions such as the Suzuki reaction . The Suzuki reaction is a type of coupling reaction that combines two hydrocarbon fragments with the aid of a palladium catalyst in a basic environment .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the biphenyl, amine, and methyl ester groups. Spectroscopy methods such as 1H NMR and 13C NMR can be used to determine the structure of unknown amines .Chemical Reactions Analysis
The compound contains an amine group, which can participate in a variety of chemical reactions. Amines can react with acids to form amides, with isocyanates to form ureas, and can undergo oxidation and reduction reactions .Physical And Chemical Properties Analysis
Physical properties of matter include color, hardness, malleability, solubility, electrical conductivity, density, melting points, and boiling points . Chemical properties describe the characteristic ability of a substance to react to form new substances .Applications De Recherche Scientifique
Cancer Therapy
Research on compounds like FTY720 (2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride) highlights the potential of structurally complex molecules in cancer therapy. FTY720 has shown preclinical antitumor efficacy in several cancer models, indicating that compounds with similar functionalities could be explored for their antitumor properties. The research reviewed the rapidly advancing field of FTY720 in cancer therapy, emphasizing the involvement of S1PR-independent mechanisms distinct from its immunosuppressive effects (Zhang et al., 2013).
Environmental Contaminant Degradation
Studies on the degradation of various contaminants, such as acetaminophen, by advanced oxidation processes (AOPs) could be relevant to the environmental applications of "(S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate hydrochloride." These processes lead to the generation of different kinetics, mechanisms, and by-products, with the potential for compounds like the one to play a role in enhancing degradation pathways or acting as a precursor for less harmful by-products (Qutob et al., 2022).
Synthesis and Applications of Bioactive Molecules
The synthesis of bioactive molecules is a key area of research. For example, studies on the synthesis of methyl-2-formyl benzoate and its applications demonstrate the importance of bioactive precursors in creating compounds with a variety of pharmacological activities, such as antifungal, antihypertensive, anticancer, and anti-inflammatory properties. This suggests that "(S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate hydrochloride" could be explored for similar applications, given its structural complexity and potential for functional diversity (Farooq & Ngaini, 2019).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
methyl (2S)-2-amino-3-(4-phenylphenyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.ClH/c1-19-16(18)15(17)11-12-7-9-14(10-8-12)13-5-3-2-4-6-13;/h2-10,15H,11,17H2,1H3;1H/t15-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYDMSMPNITDHP-RSAXXLAASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)C2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate hydrochloride | |
CAS RN |
63024-30-6 | |
| Record name | [1,1′-Biphenyl]-4-propanoic acid, α-amino-, methyl ester, hydrochloride (1:1), (αS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63024-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





